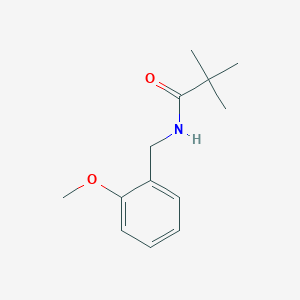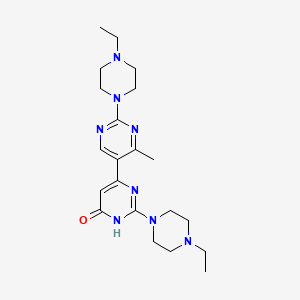![molecular formula C17H25NO2 B6053610 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane, also known as DMPPA, is a compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane is not fully understood. However, it has been suggested that 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to decrease the levels of corticosterone, a hormone involved in the stress response. In addition, 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been found to increase the levels of nitric oxide, a molecule involved in the regulation of blood pressure and blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
For the study of 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane include investigating its pharmacological properties, mechanism of action, and improving its solubility and bioavailability.
Méthodes De Synthèse
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane can be synthesized through the reaction between 2,4-dimethylphenol and 2-bromopropionyl bromide, followed by the reaction with azepane. This synthesis method has been reported in several studies and has been found to be efficient in producing 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane with high purity.
Applications De Recherche Scientifique
1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and gastrointestinal system. Several studies have reported that 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has anxiolytic and antidepressant effects, as well as antihypertensive and vasodilatory effects. 1-[2-(2,4-dimethylphenoxy)propanoyl]azepane has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2,4-dimethylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-8-9-16(14(2)12-13)20-15(3)17(19)18-10-6-4-5-7-11-18/h8-9,12,15H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWJFWJONDAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)